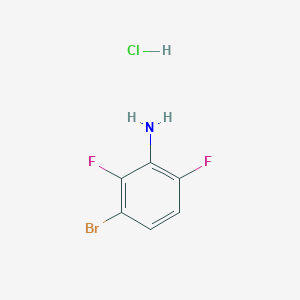

3-Bromo-2,6-difluoroaniline hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromo-2,6-difluoroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMKSVQNNIQXPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)F)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137952-46-4 | |

| Record name | 3-bromo-2,6-difluoroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 3 Bromo 2,6 Difluoroaniline Hydrochloride

Established Laboratory-Scale Synthesis Routes

The laboratory synthesis of 3-Bromo-2,6-difluoroaniline (B1288759) hydrochloride can be approached through several established routes, primarily involving the precise introduction of bromine and amino functionalities onto a difluorinated benzene (B151609) core. The choice of strategy is often dictated by the availability of starting materials and the desired regiochemical outcome.

Bromination of Difluoroaniline Precursors

A primary method for synthesizing halogenated anilines is the direct electrophilic bromination of an aniline (B41778) precursor. In the case of 3-Bromo-2,6-difluoroaniline, the logical precursor would be 2,6-difluoroaniline (B139000). However, this approach presents a significant regioselectivity challenge. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. The fluorine atoms are deactivating but also ortho-, para-directing. Consequently, electrophilic attack on 2,6-difluoroaniline is overwhelmingly directed to the C4 position (para to the amino group), leading to the formation of 4-Bromo-2,6-difluoroaniline as the major product. chemicalbook.com

Achieving bromination at the C3 position (meta to the amino group) via this direct route is difficult and would result in very low yields, making it an inefficient primary synthetic strategy. The synthesis of the 4-bromo isomer, however, is well-documented and serves to illustrate the typical reaction conditions for the bromination of difluoroanilines. The process generally involves treating 2,6-difluoroaniline with elemental bromine in a solvent such as glacial acetic acid at or below room temperature.

Table 1: Example Conditions for Laboratory-Scale Bromination of a Difluoroaniline Precursor (4-Bromo Isomer)

| Precursor | Brominating Agent | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| 2,6-Difluoroaniline | Bromine (Br₂) | Glacial Acetic Acid | < 25°C | ~92% |

Amination Strategies for Bromodifluorobenzene Derivatives

An alternative and more regiochemically controlled route involves the amination of a suitable bromodifluorobenzene precursor. This pathway typically employs nucleophilic aromatic substitution (SNAr), where an amine source displaces a leaving group on the aromatic ring. A plausible precursor for this strategy would be 1,3-dibromo-2,5-difluorobenzene, where one of the bromine atoms is substituted by an amino group.

Such reactions often require forcing conditions, including high temperatures, elevated pressures, and the use of a catalyst. Copper catalysts are frequently employed to facilitate the amination of aryl halides. A patent describing the synthesis of the related compound 3,5-difluoroaniline (B1215098) from 1-bromo-3,5-difluorobenzene (B42898) details a process using aqueous ammonia (B1221849) in the presence of a copper catalyst at temperatures between 135°C and 165°C. google.com This methodology highlights the general conditions necessary for such transformations, which can be adapted for the synthesis of 3-Bromo-2,6-difluoroaniline from an appropriately substituted precursor.

Table 2: Representative Conditions for Catalytic Amination of a Bromodifluorobenzene

| Substrate | Aminating Agent | Catalyst | Temperature | Pressure |

|---|---|---|---|---|

| 1-Bromo-3,5-difluorobenzene | Aqueous Ammonia | Copper Salt (e.g., Cu₂O) | 135-165°C | ~300 psig |

Advanced Synthetic Approaches

To overcome the regioselectivity challenges and improve efficiency, advanced synthetic methods are employed. These approaches focus on maximizing control over the placement of functional groups and considering the stereochemical implications when the target compound is used as a building block.

Chemo- and Regioselective Synthesis

Given the difficulty of direct synthesis, multi-step, regioselective strategies are necessary to produce 3-Bromo-2,6-difluoroaniline with high purity. Such a strategy might involve:

Starting with a pre-functionalized ring: One could begin with a molecule where the desired substitution pattern is already partially established, for example, 3-bromo-2-fluoro-6-nitrophenol. Subsequent steps would involve converting the nitro group to an amine and the hydroxyl group to fluorine.

Use of directing groups: A temporary blocking or directing group could be installed on the ring to force bromination at the desired C3 position, followed by the removal of the directing group.

Modern catalytic methods: Advanced chemoenzymatic processes offer an alternative to traditional chemical synthesis of aromatic amines. nih.gov These methods utilize enzymes like nitroreductases to perform highly selective reductions under mild, aqueous conditions, avoiding harsh reagents and expensive metal catalysts. nih.gov While a specific application for 3-Bromo-2,6-difluoroaniline is not documented, the principles of using biocatalysis to achieve high chemoselectivity are broadly applicable in modern organic synthesis.

Stereochemical Considerations in Derivatives of 3-Bromo-2,6-difluoroaniline

3-Bromo-2,6-difluoroaniline itself is an achiral molecule as it possesses a plane of symmetry. Therefore, stereochemical considerations are not relevant to the synthesis of the compound itself. However, its importance arises when it is used as a versatile, rigid scaffold in the synthesis of larger, stereochemically complex molecules.

The functional groups of the molecule—the nucleophilic amine and the carbon-bromine bond suitable for cross-coupling reactions—serve as handles for elaboration. When reacting with chiral reagents or catalysts, these sites can lead to the formation of new stereocenters. For instance, the amine can be acylated with a chiral carboxylic acid, or the bromine can participate in a palladium-catalyzed cross-coupling reaction to form a C-C bond, potentially as part of a chiral ligand or pharmaceutical intermediate. The fixed orientation of the substituents on the aniline ring provides a defined three-dimensional space that can influence the stereochemical outcome of subsequent reactions.

Industrial-Scale Production and Process Engineering Considerations

Transitioning the synthesis of 3-Bromo-2,6-difluoroaniline hydrochloride from the laboratory to an industrial scale introduces a host of engineering and economic challenges. The focus shifts from simple yield to process safety, cost-effectiveness, atom economy, and environmental impact.

Key considerations for industrial scale-up include:

Process Safety: If a synthetic route involves diazotization (e.g., a Sandmeyer-type reaction), the accumulation of potentially explosive diazonium salt intermediates is a major safety hazard. Industrial processes are designed to generate and consume such intermediates in situ or in continuous flow reactors to minimize risk. google.com

Reaction Conditions: Laboratory-scale high pressures and temperatures are capital-intensive and hazardous to maintain on a large scale. Process optimization aims to find catalysts and conditions that allow for lower temperatures and pressures.

Catalyst and Reagent Economics: The cost and lifecycle of catalysts are critical. Homogeneous catalysts used in lab-scale cross-coupling reactions can be difficult to recover. The development of heterogeneous or immobilized catalysts is preferred for industrial applications to allow for easy separation and reuse. nih.govresearchgate.net Similarly, expensive reagents like hypophosphorous acid are avoided in favor of more economical alternatives. google.com

Process Type (Batch vs. Continuous): There is a growing trend toward converting batch processes into continuous-flow systems. Continuous manufacturing offers superior heat and mass transfer, better control over reaction parameters, improved safety, and more consistent product quality. researchgate.net

Downstream Processing: The isolation and purification of the final product must be efficient and scalable. Methods like steam distillation or fractional distillation are often preferred over laboratory techniques like column chromatography. Solvent selection and recycling are also crucial for minimizing cost and environmental waste.

Table 3: Key Considerations for Industrial Scale-Up of Halogenated Aniline Synthesis

| Parameter | Laboratory-Scale Approach | Industrial-Scale Consideration |

|---|---|---|

| Safety | Handling of small quantities of hazardous intermediates (e.g., diazonium salts). | Minimizing accumulation of hazardous materials; use of continuous flow reactors. |

| Catalyst | Use of homogeneous catalysts, often not recovered. | Development of heterogeneous or immobilized catalysts for recovery and reuse. |

| Purification | Column chromatography. | Distillation, crystallization, and extraction for large volumes. |

| Efficiency | Focus on chemical yield. | Focus on space-time yield, atom economy, and minimizing waste streams. |

Development of Scalable Synthetic Protocols

A plausible and scalable synthetic route to 3-Bromo-2,6-difluoroaniline commences with a starting material that facilitates the introduction of the amine functionality after the bromine and fluorine atoms are correctly positioned. One such strategic approach begins with 1-bromo-2,4-difluorobenzene.

A multi-step synthesis can be envisioned as follows:

Ortho-Lithiation and Formylation: The synthesis of the key intermediate, 3-bromo-2,6-difluorobenzaldehyde (B1291627), can be achieved through regioselective ortho-lithiation of 1-bromo-2,4-difluorobenzene. Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) can direct metallation to the position between the two fluorine atoms. Subsequent quenching of the resulting aryllithium species with an electrophilic formylating agent, for instance, N,N-dimethylformamide (DMF), would yield 3-bromo-2,6-difluorobenzaldehyde.

Oximation: The aldehyde can then be converted to its corresponding oxime, 3-bromo-2,6-difluorobenzaldehyde oxime. This is a standard reaction typically carried out by treating the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, in a suitable solvent like ethanol (B145695) or a mixture of ethanol and water.

Reduction to Aniline: The final step in forming the free base, 3-bromo-2,6-difluoroaniline, involves the reduction of the oxime. Various reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and scalable method. Other reduction systems, such as zinc or iron in acetic acid, or sodium dithionite, could also be explored for their efficiency and cost-effectiveness on a larger scale.

Hydrochloride Salt Formation: To obtain the target compound, this compound, the synthesized free base is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt will typically precipitate out of the solution and can be isolated by filtration.

The scalability of this protocol hinges on the careful control of reaction conditions, particularly the cryogenic temperatures required for the lithiation step, and the safe handling of organolithium reagents in a large-scale setting.

Efficiency and Yield Optimization in Large-Scale Preparation

| Step | Key Parameters for Optimization | Potential Improvements |

| Ortho-Lithiation | Temperature control, stoichiometry of LDA, addition rates, and quenching conditions. | Cryogenic reactor design for efficient heat transfer, precise dosing systems for reagents, and optimization of quenching protocol to minimize side reactions. |

| Oximation | pH of the reaction medium, reaction time, and temperature. | Screening of different bases and solvent systems to facilitate reaction completion and ease of product isolation. |

| Reduction | Catalyst loading, hydrogen pressure, temperature, and solvent choice. | Evaluation of different catalysts (e.g., Raney nickel) and reduction conditions to achieve high conversion and selectivity, minimizing over-reduction or side product formation. |

| Salt Formation | Solvent selection, stoichiometry of HCl, and crystallization conditions. | Optimization of solvent and temperature to ensure high purity and yield of the precipitated hydrochloride salt. |

A critical aspect of large-scale preparation is the purification of intermediates and the final product. The use of crystallization over chromatographic methods is generally preferred for scalability and cost-effectiveness. For instance, the purification of 3-bromo-2,6-difluorobenzaldehyde could be achieved through recrystallization from a suitable solvent system. Similarly, the final hydrochloride salt's purity can be enhanced by controlled crystallization.

Green Chemistry Principles in the Synthesis of this compound

Solvent Selection and Minimization

The choice of solvents is a key consideration in green chemistry. The proposed synthesis involves solvents such as tetrahydrofuran, ethanol, and potentially chlorinated solvents for extraction.

Solvent Reduction: Process optimization to increase reaction concentrations can lead to a reduction in the total volume of solvent used.

Greener Alternatives: Replacing hazardous solvents with more environmentally benign alternatives is a primary goal. For example, exploring the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent, as a substitute for THF in the lithiation step could be investigated. For extractions, replacing chlorinated solvents like dichloromethane (B109758) with less toxic options such as ethyl acetate or methyl tert-butyl ether (MTBE) is advisable.

Solvent Recycling: Implementing solvent recovery and recycling systems in a large-scale manufacturing process can significantly reduce waste and improve the economic viability of the synthesis.

Catalyst Development for Sustainable Production

Catalysis plays a crucial role in enhancing the efficiency and sustainability of chemical transformations.

Heterogeneous Catalysts: The use of heterogeneous catalysts, such as palladium on carbon for the reduction of the oxime, is advantageous as they can be easily separated from the reaction mixture by filtration and potentially be reused. Research into more robust and recyclable catalysts could further improve the sustainability of this step.

Biocatalysis: While not directly applicable to the proposed route without significant modification, exploring biocatalytic methods for similar transformations is an active area of research in green chemistry. For instance, the use of nitroreductase enzymes for the reduction of nitroaromatics to anilines offers a sustainable alternative to traditional metal-catalyzed hydrogenations, avoiding the need for high pressures and temperatures. While this would require a different synthetic intermediate (a nitro compound), it highlights a potential direction for future green process development.

Atom Economy: While the proposed synthesis is plausible, alternative routes with better atom economy should always be a consideration. Direct C-H activation and functionalization methods, though challenging for achieving the desired regioselectivity in this specific case, represent a frontier in green chemistry that could eventually lead to more efficient syntheses.

Continuous Flow Methodologies for this compound Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of this compound has steps that could significantly benefit from this technology.

Ortho-Lithiation in Flow: The highly exothermic and rapid nature of the lithiation reaction makes it an ideal candidate for a continuous flow setup. Microreactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. The in-situ generation and immediate consumption of the hazardous aryllithium intermediate in a flow system can significantly enhance the safety of the process, especially at a larger scale.

Enhanced Mixing and Reaction Control: The subsequent formylation step can also be integrated into a continuous flow process. The efficient mixing in microreactors ensures rapid reaction between the aryllithium species and DMF, leading to higher yields and selectivity.

Telescoped Reactions: It may be possible to "telescope" multiple reaction steps in a continuous flow system, where the output from one reactor is directly fed into the next. For instance, the lithiation and formylation could be performed sequentially in a flow setup without the need to isolate the intermediate. This can lead to a significant reduction in processing time, solvent usage, and waste generation.

Safety and Scalability: Continuous flow processes are inherently safer for handling hazardous reagents like organolithiums. The small reaction volumes within the reactor at any given time minimize the risk of runaway reactions. Scaling up a continuous flow process is typically achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often more straightforward and safer than scaling up a large batch reactor.

The implementation of continuous flow methodologies for the synthesis of this compound could lead to a more efficient, safer, and sustainable manufacturing process.

Reactivity and Mechanistic Studies of 3 Bromo 2,6 Difluoroaniline Hydrochloride in Organic Reactions

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group (-NH₂) of 3-bromo-2,6-difluoroaniline (B1288759) is a nucleophilic center, capable of reacting with a variety of electrophiles. Although the electron-withdrawing nature of the two ortho-fluorine atoms and the meta-bromine atom decreases the basicity and nucleophilicity of the nitrogen atom compared to aniline (B41778), it readily participates in fundamental amine reactions such as acylation, alkylation, and sulfonylation.

In a typical acylation reaction, the amine reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the carbonyl carbon of the electrophile. Similarly, alkylation can be achieved with alkyl halides, though over-alkylation can be a competing side reaction. The amino group of halogenated anilines is known to serve as a nucleophile in various chemical reactions. ossila.com The general mechanism for aromatic nucleophilic substitution reactions where anilines act as the nucleophile is well-established.

These reactions are fundamental for protecting the amino group or for building more complex molecular architectures. The resulting amides and sulfonamides often exhibit different chemical properties and can direct subsequent reactions on the aromatic ring differently than the free amino group.

Electrophilic Aromatic Substitution Patterns on the Halogenated Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a key class of reactions for functionalizing the benzene ring. wikipedia.org The outcome of such reactions on 3-bromo-2,6-difluoroaniline is dictated by the directing effects of the existing substituents. The amino group is a powerful activating group and is ortho-, para-directing. Conversely, the fluorine and bromine atoms are deactivating groups but are also ortho-, para-directors. wikipedia.orglibretexts.org

The directing effects can be summarized as follows:

-NH₂ group (at C1): Strongly activating, directs to positions 2, 4, and 6.

-F groups (at C2 and C6): Deactivating, direct to positions 1, 3, 5 and 1, 3, 5 respectively.

-Br group (at C3): Deactivating, directs to positions 2, 4, and 6.

When considering the combined influence of these substituents, the powerful activating effect of the amino group dominates. The positions ortho to the amine (C2 and C6) are already occupied by fluorine atoms. The position para to the amine (C4) is sterically accessible and electronically activated. Therefore, electrophilic attack is strongly favored at the C4 position. Substitution at C5 is disfavored as it is meta to the strongly activating amino group. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield the 4-substituted-3-bromo-2,6-difluoroaniline derivative as the major product. masterorganicchemistry.comlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 3-bromo-2,6-difluoroaniline is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine substituent on similar aniline derivatives allows for palladium-catalyzed coupling reactions to expand the molecule. ossila.com

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov 3-Bromo-2,6-difluoroaniline is an excellent substrate for this reaction, where the C-Br bond is selectively activated by the palladium catalyst. This reaction has been successfully developed for unprotected ortho-bromoanilines, demonstrating its compatibility with the free amino group. nih.govrsc.org The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The mild conditions and tolerance of a wide variety of functional groups make this a preferred method for synthesizing biaryl compounds.

| Boronic Acid/Ester | Typical Conditions | Product Structure |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | -2,6-difluoroaniline) |

| 4-Methoxyphenylboronic acid | -2,6-difluoroaniline) | |

| Thiophene-2-boronic acid | -2,6-difluoroaniline) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction allows for the substitution of the bromine atom in 3-bromo-2,6-difluoroaniline with a variety of primary or secondary amines, yielding substituted diaryl or alkylaryl amines. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields and broad substrate scope. rsc.org This method is particularly valuable as it provides a direct route to N-arylated aniline derivatives that are difficult to synthesize using classical methods. Challenges can include potential catalyst inhibition due to coordination by the substrate's own amino group, but specialized ligand systems have been developed to overcome this. nih.gov

| Amine Coupling Partner | Typical Conditions | Product Structure |

|---|---|---|

| Aniline | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C | aniline) |

| Morpholine | morpholine) | |

| n-Butylamine |  |

Beyond Suzuki and Buchwald-Hartwig reactions, the C-Br bond of 3-bromo-2,6-difluoroaniline is susceptible to a range of other transition metal-mediated transformations. These include:

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form aryl alkynes.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

Ullmann Condensation: Copper-catalyzed reaction, typically for forming diaryl ethers or diaryl amines under harsher conditions than Buchwald-Hartwig amination.

These reactions further underscore the role of 3-bromo-2,6-difluoroaniline as a versatile building block, enabling the introduction of a wide array of functional groups at the C3 position.

Diazotization Reactions and Subsequent Transformations

The primary aromatic amino group of 3-bromo-2,6-difluoroaniline can be converted into a diazonium salt (-N₂⁺) through reaction with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl). This transformation is demonstrated in a process for preparing 3,5-difluoroaniline (B1215098) from the related 2-bromo-4,6-difluoroaniline, where the bromo-difluoroaniline is diazotized using sodium nitrite. google.com

The resulting 3-bromo-2,6-difluorobenzenediazonium salt is a highly versatile intermediate that is rarely isolated and is used in situ for a variety of transformations. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide range of nucleophiles, often in reactions catalyzed by copper(I) salts (Sandmeyer reactions).

| Reagent | Reaction Name | Product |

|---|---|---|

| CuCl | Sandmeyer | 3-Bromo-1-chloro-2,6-difluorobenzene |

| CuBr | Sandmeyer | 1,3-Dibromo-2,6-difluorobenzene |

| CuCN | Sandmeyer | 3-Bromo-2,6-difluorobenzonitrile |

| KI | - | 3-Bromo-2,6-difluoro-1-iodobenzene |

| HBF₄, heat | Schiemann | 1-Bromo-2,3,4-trifluorobenzene |

| H₃PO₂ | Deamination | 1-Bromo-2,4-difluorobenzene |

These transformations allow for the strategic removal of the amino group or its replacement with functionalities that are otherwise difficult to introduce, significantly broadening the synthetic utility of the parent compound.

Formation of Aryl Diazonium Salts

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a fundamental transformation in organic synthesis. For 3-Bromo-2,6-difluoroaniline hydrochloride, this reaction involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction is conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt.

Reaction Scheme for the Diazotization of this compound

(Note: Image is a representative scheme)

(Note: Image is a representative scheme)

The resulting diazonium salt is highly reactive due to the excellent leaving group ability of dinitrogen gas (N₂). While aliphatic diazonium salts are exceedingly unstable, aromatic diazonium salts exhibit greater stability at low temperatures, allowing them to be used as versatile intermediates for a variety of subsequent transformations. google.comresearchgate.net The presence of the hydrochloride salt form of the starting material ensures the necessary acidic conditions for the reaction to proceed efficiently.

Sandmeyer-type Reactions and Related Processes

The 3-bromo-2,6-difluorobenzenediazonium salt generated in situ is a valuable precursor for introducing a range of substituents onto the aromatic ring via Sandmeyer and related reactions. wikipedia.org The Sandmeyer reaction specifically refers to the copper(I)-catalyzed displacement of the diazonium group by nucleophiles such as chloride, bromide, and cyanide. organic-chemistry.orgnih.govresearchgate.net

The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway. An electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas, along with a copper(II) species. The aryl radical then abstracts a halogen or cyanide from the copper(II) complex to form the final product and regenerate the copper(I) catalyst. wikipedia.org

By applying this methodology to the diazonium salt of 3-bromo-2,6-difluoroaniline, a variety of polysubstituted benzene derivatives can be synthesized. The table below outlines the expected products from common Sandmeyer reactions.

| Reagent | Expected Product | Product Name |

| Copper(I) Chloride (CuCl) / HCl | 1-Bromo-2-chloro-3,5-difluorobenzene | |

| Copper(I) Bromide (CuBr) / HBr | 1,3-Dibromo-2,6-difluorobenzene | |

| Copper(I) Cyanide (CuCN) / KCN | 2-Bromo-6-cyano-1,3-difluorobenzene |

This interactive table shows the predicted outcomes of Sandmeyer reactions.

Other related, non-copper-catalyzed processes can also be employed. For instance, treatment with potassium iodide (KI) allows for the synthesis of 1-bromo-2,6-difluoro-3-iodobenzene, and hydrolysis in hot aqueous acid would yield 3-bromo-2,6-difluorophenol.

Radical Reactions and Their Applications

Beyond the radical mechanism inherent to the Sandmeyer reaction, the 3-bromo-2,6-difluoroaniline scaffold can potentially participate in other radical-mediated transformations. The C-Br bond, in particular, can be a site for radical chemistry.

One area of application is in photoinduced reactions. Studies on similar anilines, such as 2,6-difluoroaniline (B139000), have shown that they can undergo difluoroalkylation under visible-light organophotocatalysis. acs.org This process involves the generation of a difluoroalkyl radical which then adds to the aniline ring system. It is plausible that 3-bromo-2,6-difluoroaniline could undergo similar reactions, potentially leading to novel fluorinated compounds. Such reactions are often initiated by photoredox catalysts that, upon irradiation, can generate the necessary radical intermediates under mild conditions. acs.org

Furthermore, radical dehalogenation of the C-Br bond is a conceivable transformation. Reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) are commonly used to replace a bromine atom with a hydrogen atom via a radical chain mechanism. This would convert 3-bromo-2,6-difluoroaniline into 2,6-difluoroaniline. Radical cyclization reactions are another possibility if a suitable unsaturated side chain were installed on the molecule, allowing for the formation of new heterocyclic systems. researchgate.net

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful tool for the synthesis of organometallic reagents, which are key intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The bromine atom of 3-bromo-2,6-difluoroaniline is susceptible to exchange with more electropositive metals, primarily lithium and magnesium.

Lithium-Halogen Exchange: This reaction is typically performed at low temperatures (e.g., -78 °C) using strong organolithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). acs.org A significant consideration for anilines is the presence of the acidic N-H proton. The organolithium reagent will first act as a base, deprotonating the amino group. Therefore, at least two equivalents of the organolithium reagent are required: the first to deprotonate the amine and the second to perform the bromine-lithium exchange. mdpi.com

This two-step, one-pot process would generate a doubly metalated intermediate, 3-lithio-2,6-difluoro-N-lithioaniline. This powerful nucleophilic species can then be treated with a variety of electrophiles to install new functional groups at the 3-position.

Magnesium-Halogen Exchange: Grignard reagents can also be prepared via halogen exchange using reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a more reactive "turbo-Grignard" reagent. nih.govsigmaaldrich.comresearchgate.net Similar to the lithium-halogen exchange, the acidic proton of the aniline must be addressed. This can be achieved by initial deprotonation with a less reactive Grignard reagent or by using an excess of the exchange reagent. harvard.edu The resulting arylmagnesium species can then react with electrophiles.

The table below summarizes potential transformations following metal-halogen exchange.

| Metalating Agent | Electrophile | Final Product |

| 2.2 eq. n-BuLi | H₂O (Quench) | 2,6-Difluoroaniline |

| 2.2 eq. n-BuLi | CO₂ then H⁺ | 3-Amino-2,4-difluorobenzoic acid |

| 2.2 eq. n-BuLi | Benzaldehyde then H⁺ | (3-Amino-2,4-difluorophenyl)(phenyl)methanol |

| i-PrMgCl·LiCl / Base | Dimethylformamide (DMF) | 3-Amino-2,4-difluorobenzaldehyde |

This interactive table illustrates the synthetic possibilities following metal-halogen exchange and subsequent reaction with various electrophiles.

These metal-halogen exchange reactions offer a regioselective route to functionalize the 3-position of the aniline ring, a transformation that may be difficult to achieve through other methods like electrophilic aromatic substitution due to the directing effects of the existing substituents.

Applications of 3 Bromo 2,6 Difluoroaniline Hydrochloride As a Key Synthetic Intermediate

In Medicinal Chemistry Research (Pre-clinical)

In the field of medicinal chemistry, the quest for novel therapeutic agents is relentless. Intermediate compounds that offer pathways to diverse chemical scaffolds are of high value. 3-Bromo-2,6-difluoroaniline (B1288759) serves as such a platform, enabling the exploration of new chemical space in drug discovery programs.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to interact with a wide range of biological targets. The development of new methods to synthesize novel heterocyclic systems is a cornerstone of medicinal chemistry. While specific examples detailing the synthesis of novel heterocyclic scaffolds directly from 3-bromo-2,6-difluoroaniline hydrochloride are not extensively documented in publicly available literature, the structural motifs of this compound make it a plausible candidate for constructing various heterocyclic rings, such as benzimidazoles, quinolines, and other fused systems, which are prevalent in many biologically active molecules.

The synthesis of targeted bioactive molecules is a primary goal of preclinical research. Kinase inhibitors, for instance, are a major class of therapeutics, particularly in oncology. The general class of fluoro-bromo-anilines is utilized in the synthesis of some kinase inhibitors. For example, the related isomer, 4-bromo-2,6-difluoroaniline, is a documented starting material in the synthesis of Abemaciclib, a CDK4/6 inhibitor. However, specific, publicly documented synthetic routes to kinase inhibitors or antiviral agents commencing from the 3-bromo-2,6-difluoroaniline isomer remain limited.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. This process involves synthesizing a series of related compounds (analogs) to determine which chemical features are crucial for biological activity. The bromine atom on the 3-bromo-2,6-difluoroaniline scaffold is particularly amenable to modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide variety of substituents, enabling a thorough exploration of the SAR. Despite this potential, specific and detailed preclinical SAR studies based on a scaffold derived from this compound are not widely reported in peer-reviewed journals.

In Agrochemical Development

The global need for food security drives the continuous development of new and effective agrochemicals. Halogenated anilines are an important class of intermediates in the synthesis of various active ingredients for crop protection.

In the development of new herbicides, chemists often seek molecular scaffolds that can be readily modified to optimize for potency against target weeds and selectivity for crops. While it is established that substituted anilines are precursors to various classes of herbicides, specific examples of commercial or late-stage developmental herbicides synthesized directly from this compound are not prominently featured in available literature.

Similarly, in the synthesis of insecticides and fungicides, this compound serves as a potential starting material. xsu.com The combination of halogens and an amine group can be elaborated into various toxophores found in modern pesticidal agents. However, detailed synthetic pathways from this specific intermediate to named pesticidal products are not readily found in public domain resources.

In Materials Science

The unique electronic and structural characteristics imparted by the bromine and fluorine substituents make this compound a promising intermediate in the field of materials science. Its derivatives are being explored for their potential in creating novel organic materials with advanced functionalities.

Precursors for Organic Optoelectronic Materials

While direct applications of this compound in commercially available optoelectronic devices are not yet widely documented, its structural motifs are relevant to the design of new organic materials for such applications. The strategic placement of fluorine atoms is a well-established strategy to modulate the energy levels (HOMO and LUMO) of organic molecules, which is a critical factor in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom serves as a convenient handle for cross-coupling reactions, such as Suzuki or Stille couplings, which are instrumental in building the extended π-conjugated systems necessary for charge transport and light emission in these devices.

The synthesis of conjugated polymers and small molecules for optoelectronic applications often involves the step-wise assembly of monomeric units. This compound can be envisioned as a precursor to such monomers, where the aniline (B41778) group can be transformed into other functional groups or used as a linking point in a polymer chain.

Synthesis of Functional Polymers and Advanced Organic Materials

The development of functional polymers with specific thermal, mechanical, and electronic properties is a major focus of materials science. The incorporation of fluorinated and brominated aromatic units, derivable from this compound, into polymer backbones can lead to materials with enhanced thermal stability, flame retardancy, and specific electronic characteristics.

The reactivity of the bromine atom allows for the introduction of this aniline derivative into polymer chains via various polymerization techniques, including polycondensation and cross-coupling reactions. The resulting polymers, containing the 2,6-difluoroaniline (B139000) moiety, could exhibit unique properties due to the strong electron-withdrawing nature of the fluorine atoms and the potential for intermolecular interactions.

Role in Organic Semiconductor Development

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and sensors. The performance of these devices is intrinsically linked to the molecular structure and packing of the organic semiconductor. The substitution pattern of this compound offers a template for designing organic semiconductors with potentially high charge carrier mobility.

The fluorine atoms can influence the solid-state packing of the molecules through non-covalent interactions, which is a critical determinant of efficient charge transport. Furthermore, the bromine atom provides a site for further functionalization, allowing for the tuning of the semiconductor's electronic properties and processability. Research in this area is focused on synthesizing and characterizing novel organic semiconductors derived from such halogenated anilines to explore their potential in next-generation electronics.

Synthesis of Other Fine Chemicals and Specialty Reagents

Beyond materials science, this compound serves as a valuable intermediate in the synthesis of a variety of fine chemicals and specialty reagents. The differential reactivity of its functional groups—the amine, the bromine atom, and the fluorinated ring—allows for a high degree of synthetic flexibility.

The aniline moiety can undergo a wide range of chemical transformations, including diazotization followed by substitution, acylation, and N-alkylation, to produce a diverse array of derivatives. The bromine atom is amenable to metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This versatility makes it a key starting material for the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and as specialized laboratory reagents.

Below is a table summarizing the key reactive sites of this compound and the types of reactions they can undergo, highlighting its role as a versatile synthetic intermediate.

| Reactive Site | Type of Reaction | Potential Products |

| Amino Group (-NH₂) | Diazotization, Acylation, Alkylation | Substituted anilines, amides, secondary/tertiary amines |

| Bromo Group (-Br) | Suzuki Coupling, Stille Coupling, Buchwald-Hartwig Amination | Biaryls, functionalized aromatics, triarylamines |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Further functionalized aniline derivatives |

The strategic utilization of these reactive handles allows for the construction of a wide range of complex organic molecules from this singular precursor, underscoring its importance in the broader landscape of chemical synthesis.

Spectroscopic and Structural Analysis Methodologies for 3 Bromo 2,6 Difluoroaniline Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Bromo-2,6-difluoroaniline (B1288759) hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete structural assignment.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In the structure of 3-Bromo-2,6-difluoroaniline hydrochloride, there are two distinct aromatic protons and three protons associated with the anilinium group (-NH₃⁺).

The aromatic region of the spectrum is expected to show two signals corresponding to the protons at the C4 and C5 positions.

The proton at C5 is adjacent to the proton at C4, which would result in a splitting pattern, likely a triplet of doublets or a complex multiplet, due to coupling with the C4 proton and the fluorine atom at C6.

The proton at C4 is adjacent to the C5 proton and would appear as a doublet of doublets or a multiplet.

The protons of the anilinium group (-NH₃⁺) typically appear as a broad singlet due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atom. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

The electron-withdrawing effects of the bromine and fluorine atoms, along with the positively charged anilinium group, would cause the aromatic protons to be deshielded and appear at a relatively downfield chemical shift, generally in the range of 7.0-8.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound This is an interactive data table. Click on the headers to sort.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H4 | 7.2 - 7.6 | ddd (doublet of doublet of doublets) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 6-8, ⁵J(H-F) ≈ 1-2 |

| H5 | 7.0 - 7.4 | ddd (doublet of doublet of doublets) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 9-11, ⁴J(H-Br) ≈ 0 |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different chemical environments of carbon atoms. For this compound, six distinct signals are expected for the six carbons of the benzene (B151609) ring. The chemical shifts are influenced by the attached substituents. Carbons directly bonded to electronegative fluorine atoms (C2, C6) will show large chemical shifts and will be split into doublets due to one-bond carbon-fluorine coupling (¹J(C-F)). The carbon attached to the bromine (C3) will also have a characteristic chemical shift. The carbon bearing the anilinium group (C1) will be shifted downfield.

The application of Density Functional Theory (DFT) calculations can aid in the precise assignment of ¹³C chemical shifts in halogenated purine (B94841) nucleosides, a related class of compounds. nih.gov Halogen substitution effects significantly influence the chemical shifts of the purine ring carbons. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound This is an interactive data table. Click on the headers to sort.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C1 | 125 - 135 | t (triplet) | ²J(C-F) ≈ 15-25 |

| C2 | 150 - 160 | d (doublet) | ¹J(C-F) ≈ 240-260 |

| C3 | 105 - 115 | d (doublet) | ²J(C-F) ≈ 15-25 |

| C4 | 128 - 135 | s (singlet) | - |

| C5 | 120 - 128 | d (doublet) | ³J(C-F) ≈ 5-10 |

Fluorine-19 NMR (¹⁹F NMR) for Halogen Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. mcbu.edu.tr Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. For this compound, the two fluorine atoms at positions C2 and C6 are in chemically non-equivalent environments. Therefore, two distinct signals are expected in the ¹⁹F NMR spectrum.

Each signal will be split by coupling to nearby protons and potentially to the other fluorine atom, resulting in complex multiplets. The chemical shift dispersion in ¹⁹F NMR is much larger than in ¹H NMR, which aids in resolving signals even in complex molecules. mcbu.edu.tr The chemical shifts for aromatic fluorine atoms are typically found in a range between -100 and -170 ppm.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound This is an interactive data table. Click on the headers to sort.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F at C2 | -110 to -130 | m (multiplet) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a salt like this compound, analysis is typically performed on the free base, 3-Bromo-2,6-difluoroaniline, which has a molecular formula of C₆H₄BrF₂N.

The most notable feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two peaks for the molecular ion (M⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for the presence of a single bromine atom. The monoisotopic mass of the free base is approximately 206.95 u. uni.lu

Electron impact (EI) ionization would likely cause fragmentation. Common fragmentation pathways for aromatic amines include the loss of the halogen atom or the cleavage of bonds adjacent to the aromatic ring. miamioh.edulibretexts.org

Table 4: Predicted Mass Spectrometry Data for 3-Bromo-2,6-difluoroaniline This is an interactive data table. Click on the headers to sort.

| m/z Value | Ion Identity | Comments |

|---|---|---|

| 207 / 209 | [C₆H₄⁷⁹BrF₂N]⁺ / [C₆H₄⁸¹BrF₂N]⁺ | Molecular ion peaks (M⁺, [M+2]⁺), relative intensity ~1:1. |

| 128 | [M - Br]⁺ | Loss of the bromine radical. |

| 101 | [C₅H₂F₂]⁺ | Loss of HCN from the [M-Br]⁺ fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands for the anilinium ion, the aromatic ring, and the carbon-halogen bonds.

The anilinium group (-NH₃⁺) gives rise to strong, broad absorption bands in the region of 2800-3000 cm⁻¹ corresponding to N-H stretching vibrations. Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of absorptions in the 1450-1600 cm⁻¹ region. Strong absorptions corresponding to C-F bonds are expected in the fingerprint region, typically between 1100-1300 cm⁻¹. The C-Br stretching vibration appears at lower wavenumbers, usually in the 500-650 cm⁻¹ range. The spectra of solid anilinium halides can exhibit changes with temperature, indicating phase transitions. cdnsciencepub.com

Table 5: Predicted Characteristic IR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3200 | C-H stretch | Aromatic Ring |

| 2800 - 3000 | N-H stretch | Anilinium (-NH₃⁺) |

| 1550 - 1620 | N-H bend | Anilinium (-NH₃⁺) |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1100 - 1300 | C-F stretch | Aryl-Fluoride |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can determine exact bond lengths, bond angles, and torsional angles.

Lack of Available Data Prohibits Article Generation

A thorough search for scientific literature and data concerning "this compound" has revealed a significant lack of available information required to construct the requested article. Specifically, there is no retrievable research detailing the crystal packing, intermolecular interactions, solid-state conformational analysis, or specific chromatographic methodologies for this particular compound.

The initial investigation sought scholarly articles and experimental data necessary to populate the outlined sections:

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS)

Despite a comprehensive search, no publications containing crystal structure data from techniques such as X-ray crystallography were found for this compound. This absence of primary structural data makes it impossible to discuss crystal packing, identify intermolecular forces like hydrogen bonding, or analyze the molecule's conformation in the solid state.

Similarly, the search did not yield any specific, validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) methods developed for the purity assessment or reaction monitoring of this compound. While general principles of these techniques could be described, the request for detailed research findings and data tables specific to this compound cannot be fulfilled.

Generating an article that adheres to the user's strict outline and quality standards is contingent on the availability of underlying scientific research. Without this foundational data, any attempt to create the specified content would result in speculation or fabrication, which is contrary to the principles of scientific accuracy. Therefore, the production of the requested article is not possible at this time.

Computational Chemistry and Theoretical Studies on 3 Bromo 2,6 Difluoroaniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of electronic structure and the assessment of chemical reactivity. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about electron distribution and energy levels.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.govresearchgate.net

For halogenated anilines, the HOMO is typically distributed over the benzene (B151609) ring and the nitrogen atom, while the LUMO is often located over the aromatic ring and the halogen substituents. In the case of 3-Bromo-2,6-difluoroaniline (B1288759) hydrochloride, the protonation of the aniline (B41778) group would lower the energy of the molecular orbitals. Theoretical calculations, often performed using Density Functional Theory (DFT) at levels like B3LYP/6-311G++(d,p), can precisely determine these energy levels. nih.gov The analysis of these orbitals helps in understanding the molecule's role as an electrophile or nucleophile in various reactions. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -7.15 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.95 |

Note: These values are representative and derived from theoretical calculations on structurally similar halogenated anilines.

The Electrostatic Potential Surface (EPS), often referred to as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species. The map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential) and blue indicates electron-deficient areas (positive potential). researchgate.netresearchgate.net

For 3-Bromo-2,6-difluoroaniline hydrochloride, the MEP map would show a significant region of positive potential (blue) around the ammonium (B1175870) group (-NH3+), making it a likely site for nucleophilic attack or hydrogen bond donation. researchgate.net The electronegative fluorine and bromine atoms would create regions of negative potential (red or yellow), which are susceptible to electrophilic attack. researchgate.netmdpi.com The aromatic ring itself would exhibit a complex potential distribution influenced by the competing effects of the electron-withdrawing halogens and the ammonium group.

Density Functional Theory (DFT) Studies for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energy of molecules. tci-thaijo.org By optimizing the molecular geometry, DFT calculations can determine stable conformations and provide accurate bond lengths, bond angles, and dihedral angles. semanticscholar.org Methods such as B3LYP combined with basis sets like 6-311+G(d,p) are commonly employed for such studies on halogenated aromatic compounds. researchgate.net

For this compound, DFT calculations would confirm the planar nature of the benzene ring. The calculations would also provide precise measurements of the C-Br, C-F, C-N, and C-C bond lengths. The protonation of the aniline nitrogen to form the hydrochloride salt would result in a tetrahedral geometry around the nitrogen atom. The global minimum energy calculated through these methods corresponds to the most stable arrangement of the atoms in the molecule. researchgate.net

Table 2: Predicted Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.910 | C2-C1-C6 | 119.5 |

| C-F | 1.355 | C1-C2-N | 120.5 |

| C-N | 1.470 | C-N-H | 109.5 |

| C-C (aromatic) | 1.390 - 1.405 | F-C2-C1 | 118.0 |

Note: These values are representative based on DFT calculations for similar aromatic amines and halogenated benzenes. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, which are the highest energy points along a reaction pathway, and intermediates. This information is crucial for understanding reaction kinetics and selectivity.

For reactions involving this compound, such as nucleophilic aromatic substitution or diazotization, computational modeling could be used to:

Identify Transition States: Locate the specific molecular arrangement at the peak of the energy barrier between reactants and products.

Calculate Activation Energies: Determine the energy required to reach the transition state, which correlates with the reaction rate.

Model Solvent Effects: Incorporate the influence of the solvent on the reaction pathway, which is particularly important for reactions involving charged species like the hydrochloride salt. researchgate.net

These studies provide a step-by-step view of how bonds are formed and broken, offering insights that are often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating the magnetic shielding tensors that determine NMR chemical shifts. modgraph.co.uk

To obtain accurate predictions for this compound, calculations would need to account for the molecular geometry and the solvent environment. idc-online.comnih.gov Comparing the computed ¹H, ¹³C, and ¹⁵N NMR chemical shifts with experimental data serves as a rigorous test of the accuracy of the computational model and can aid in the definitive assignment of spectral peaks. nih.gov The correlation between predicted and experimental shifts is often very high, making computational prediction a reliable tool for structure verification. idc-online.com

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C1 | 125.4 | 125.1 |

| C2 | 150.1 (CF) | 149.8 |

| C3 | 105.8 (CBr) | 105.5 |

| C4 | 133.2 | 132.9 |

| C5 | 115.9 | 115.6 |

| C6 | 152.3 (CF) | 152.0 |

Note: Values are hypothetical, illustrating the typical accuracy of DFT-based NMR predictions.

Conformational Analysis and Molecular Dynamics Simulations

While the aromatic ring of this compound is largely rigid, conformational flexibility can arise from the rotation around the C-N single bond. Conformational analysis involves mapping the potential energy of the molecule as a function of specific dihedral angles to identify the most stable conformers (rotamers). mdpi.com For the hydrochloride salt, the orientation of the -NH3+ group relative to the ring and its substituents is of interest.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of the atoms in a solvent box at a given temperature, MD can reveal:

The stability of different conformers.

The nature of the interactions between the molecule and solvent molecules (e.g., water or DMSO).

The flexibility of different parts of the molecule.

These simulations offer a dynamic picture of the molecule's behavior, complementing the static information obtained from geometry optimization. mdpi.com

Future Research Directions and Emerging Trends for 3 Bromo 2,6 Difluoroaniline Hydrochloride

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of novel reaction pathways for 3-Bromo-2,6-difluoroaniline (B1288759) hydrochloride is a burgeoning area of research, primarily focused on enhancing synthetic efficiency and expanding its chemical utility. A significant trend is the development of advanced catalytic systems for carbon-nitrogen (C-N) bond formation, a crucial step in the synthesis of many pharmaceuticals and functional materials. nih.gov While traditional methods often require harsh reaction conditions, emerging research highlights the potential of palladium-, copper-, and nickel-based catalysts with specially designed ligands to facilitate these transformations under milder conditions. The development of air-stable nickel precatalysts, for instance, has shown promise for the amination of various aryl chlorides and could be adapted for the specific reactivity of 3-Bromo-2,6-difluoroaniline hydrochloride. mit.edu

Furthermore, photoinduced methods are gaining traction for the functionalization of anilines. acs.orgnih.gov These approaches, often utilizing organic photocatalysts, offer a more sustainable alternative to transition-metal catalysis and can enable unique chemical transformations. nih.gov The application of such methods to this compound could lead to the development of novel difluoroalkylation reactions, introducing new functional groups to the aniline (B41778) core under mild conditions. acs.orgnih.gov

Below is a hypothetical data table illustrating potential catalytic systems for the functionalization of this compound, based on trends in related haloaniline chemistry.

| Catalyst System | Ligand | Potential Reaction | Anticipated Advantage |

| Palladium(II) Acetate (B1210297) | Buchwald-Hartwig type phosphine (B1218219) ligands | C-N Cross-Coupling | High efficiency and broad substrate scope. nih.gov |

| Copper(I) Iodide | N-heterocyclic carbenes (NHCs) | Ullmann Condensation | Cost-effective and suitable for large-scale synthesis. |

| Nickel(II) Chloride | Bipyridine-based ligands | Amination of Aryl Halides | Compatibility with a wider range of functional groups. mit.edu |

| Eosin Y | - | Photoinduced Difluoroalkylation | Transition-metal-free and sustainable. acs.orgnih.gov |

Development of New Applications in Emerging Fields

The unique substitution pattern of this compound, featuring both bromine and fluorine atoms, makes it a promising building block for new applications in several emerging fields. In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.comnih.gov The bromo- and difluoro-substituted aniline core of this compound could serve as a key intermediate in the synthesis of novel bioactive molecules, including kinase inhibitors for cancer therapy and agents targeting neurological disorders. mdpi.comresearchgate.net

In the realm of materials science, particularly in the development of organic light-emitting diodes (OLEDs), aniline derivatives are frequently used to construct hole-transporting materials and emitters. nih.govresearchgate.net The electronic properties of this compound could be fine-tuned through further derivatization to create novel materials with improved charge transport characteristics and photophysical properties. nih.gov The presence of the bromine atom also allows for subsequent cross-coupling reactions to build more complex, conjugated systems.

Another potential application lies in the development of advanced sensors. The aniline moiety can be polymerized to form conductive polymers like polyaniline, which have been utilized in various sensing applications. mdpi.commdpi.com Functionalized anilines can also be incorporated into chemosensors for the detection of specific ions or molecules. nih.govresearchgate.net The specific electronic and steric properties imparted by the bromo and difluoro substituents could lead to sensors with enhanced selectivity and sensitivity. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, especially for reactions involving hazardous reagents or intermediates. researchgate.netresearchgate.net The halogenation of organic compounds, a key step in the synthesis of many haloanilines, can be performed more safely and with greater control in a flow system. researchgate.net The synthesis of meta-arylated anilines has also been successfully demonstrated in a modular flow design, highlighting the potential for complex transformations in continuous systems. noelresearchgroup.com

Automated synthesis platforms, often integrated with flow reactors, can further accelerate the drug discovery and development process. youtube.com These systems allow for the rapid synthesis and purification of compound libraries, enabling high-throughput screening of potential drug candidates. youtube.com By incorporating this compound as a building block in such a platform, a diverse range of derivatives could be synthesized and evaluated in a fraction of the time required by traditional methods.

The table below outlines the potential benefits of integrating the synthesis and derivatization of this compound with flow chemistry and automation.

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Synthesis and subsequent functionalization reactions. | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for scalability. researchgate.netresearchgate.net |

| Automated Synthesis | High-throughput synthesis of derivative libraries. | Increased efficiency in lead optimization, reduced manual labor, and faster generation of structure-activity relationship data. youtube.com |

| Integrated Platforms | Seamless synthesis, purification, and analysis. | Streamlined workflow from chemical design to biological testing, accelerating the drug discovery cycle. youtube.com |

Advanced Derivatization for Enhanced Functionality

Advanced derivatization of this compound is key to unlocking its full potential in various applications. The presence of three distinct reactive sites—the amino group and the carbon-bromine bond—allows for a wide range of chemical modifications. The amino group can be readily acylated, alkylated, or used in the formation of heterocycles. The bromine atom is particularly valuable for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of a wide variety of substituents. nih.govacs.org

Recent research has focused on developing novel methods for the functionalization of gem-difluoroalkenes, which could be adapted for the derivatization of the difluorinated aromatic ring of this compound. nih.gov Furthermore, photoinduced difluoroalkylation reactions offer a sustainable pathway to introduce functionalized bioisosteres, which are of significant interest in drug discovery. rsc.org

The following table presents a hypothetical overview of advanced derivatization strategies for this compound.

| Derivatization Strategy | Reagents and Conditions | Potential Functional Enhancement |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst, base | Introduction of new aryl groups for tuning electronic properties in OLED materials. |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, base | Synthesis of complex aniline derivatives for medicinal chemistry applications. nih.govacs.org |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, base | Creation of extended π-conjugated systems for molecular electronics. |

| Photoinduced Difluoroalkylation | Difluoroalkylating agents, photocatalyst, visible light | Installation of difluoroalkyl motifs to improve pharmacokinetic properties of drug candidates. acs.orgnih.gov |

Synergistic Approaches Combining Synthetic and Computational Research

The synergy between synthetic and computational research is becoming increasingly crucial for the efficient design and development of new molecules and materials. jddhs.comjddhs.comnih.gov In the context of this compound, computational chemistry can play a pivotal role in predicting reaction outcomes, understanding reaction mechanisms, and guiding the design of new derivatives with desired properties. longdom.org

For instance, density functional theory (DFT) calculations can be employed to investigate the mechanisms of novel catalytic reactions, helping to optimize reaction conditions and improve yields. rsc.org Computational studies can also shed light on the atmospheric degradation pathways of halogenated aromatic compounds, providing valuable environmental insights. rsc.org In drug design, molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to specific biological targets, thereby prioritizing the synthesis of the most promising candidates. jddhs.comjddhs.com

This integrated approach, where computational predictions are validated by experimental results, can significantly accelerate the research and development cycle. jddhs.com The table below illustrates how a synergistic approach could be applied to the study of this compound.

| Research Area | Computational Approach | Experimental Validation | Potential Outcome |

| Reaction Development | DFT calculations to model transition states and reaction pathways. rsc.org | Laboratory synthesis and kinetic studies to confirm predicted mechanisms. | More efficient and selective synthetic routes. |

| Drug Discovery | Molecular docking and QSAR studies to predict biological activity. jddhs.comjddhs.com | In vitro and in vivo assays to measure the actual biological activity of synthesized compounds. | Faster identification of lead compounds with improved therapeutic profiles. |

| Materials Science | Time-dependent DFT (TD-DFT) to predict photophysical properties of new derivatives. | Synthesis and spectroscopic characterization of novel materials for OLEDs or sensors. | Rational design of materials with tailored electronic and optical properties. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.